Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine derivatives typically involves multi-step reactions. One common method includes the use of a three-component reaction involving 2,3-diaminomaleonitrile, ketones, and isocyanides. This reaction is followed by a subsequent reaction of 1,6-dihydropyrazine-2,3-dicarbonitrile . Another method involves the iodine-catalyzed synthesis via one-pot three-component condensations, where an aryl aldehyde reacts with 2-aminopyridine or 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide .
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyrazine derivatives often involve scalable and efficient synthetic routes. These methods typically employ readily available starting materials and catalysts to facilitate the reactions. The use of multicomponent reactions (MCRs) is particularly advantageous in industrial settings due to their simplicity and atom economy .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents such as ferric chloride (FeCl3) or iodine (I2).
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Iodine (I2) in ethanol solvent.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield imidazo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups onto the imidazo[1,5-a]pyrazine scaffold .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,5-a]pyrazine derivatives have a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit cancer cell proliferation by interfering with key signaling pathways involved in cell division and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-a]pyrazine derivatives can be compared with other similar compounds, such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]pyridines . While all these compounds share a similar core structure, they differ in their reactivity and applications. For example:
Imidazo[1,2-a]pyrazines: Known for their use in drug development and organic synthesis.
Imidazo[1,5-a]pyridines: Widely used in agrochemicals and pharmaceuticals.
The unique structural features of imidazo[1,5-a]pyrazine derivatives, such as the presence of specific functional groups, contribute to their distinct reactivity and applications.
Eigenschaften
Molekularformel |
C20H27N3O5 |
---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
tert-butyl 2-(3-ethoxycarbonylphenyl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C20H27N3O5/c1-5-27-17(24)14-7-6-8-15(11-14)23-13-16-12-21(9-10-22(16)18(23)25)19(26)28-20(2,3)4/h6-8,11,16H,5,9-10,12-13H2,1-4H3 |
InChI-Schlüssel |
DRHMCILOGJOFIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CC3CN(CCN3C2=O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.